![molecular formula C10H6ClN3 B14622958 9-chloro-3H-imidazo[4,5-f]quinoline CAS No. 55404-06-3](/img/structure/B14622958.png)
9-chloro-3H-imidazo[4,5-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-chloro-3H-imidazo[4,5-f]quinoline is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its fused ring structure, which includes both imidazole and quinoline moieties The presence of a chlorine atom at the 9th position of the quinoline ring adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions . This method provides moderate to good yields of the desired imidazoquinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-chloro-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different imidazoquinoline derivatives.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-chloro-3H-imidazo[4,5-f]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-methylimidazo[4,5-f]quinoline (IQ): Known for its mutagenic properties and formed during the heating of protein-rich foods.
2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Similar to IQ, it is also mutagenic and formed during cooking.
Uniqueness
9-chloro-3H-imidazo[4,5-f]quinoline is unique due to the presence of the chlorine atom at the 9th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazoquinoline derivatives and contributes to its specific applications in scientific research and industry.
Propiedades
Número CAS |
55404-06-3 |
|---|---|
Fórmula molecular |
C10H6ClN3 |
Peso molecular |
203.63 g/mol |
Nombre IUPAC |
9-chloro-6H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C10H6ClN3/c11-6-3-4-12-7-1-2-8-10(9(6)7)14-5-13-8/h1-5,12H |
Clave InChI |
PNDDUMGAHWSSQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CC=C3C(=NC=N3)C2=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


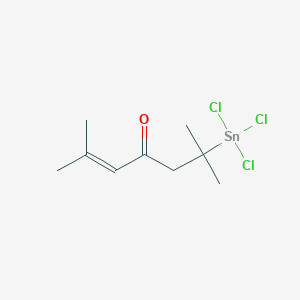
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

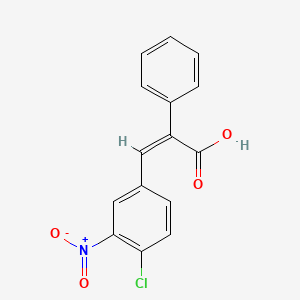


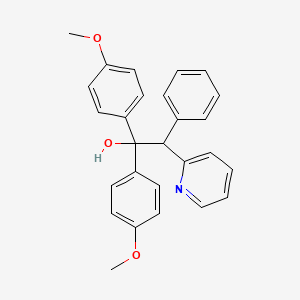
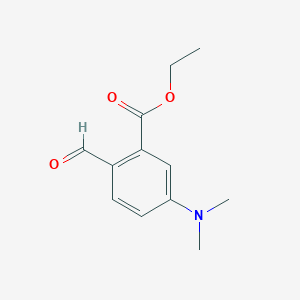
methanone](/img/structure/B14622956.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)

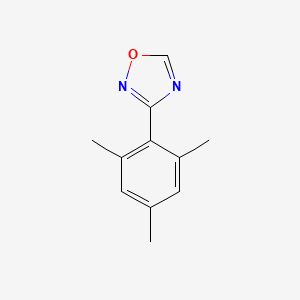
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
